

ND-2110: A Technical Guide for Autoimmune Disease Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-2110 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 represents a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of ND-2110, including its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of autoimmune disease.

Introduction to IRAK4 and its Role in Autoimmunity

The innate immune system, the body's first line of defense, relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including TLRs and IL-1Rs. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an inflammatory response. A central player in this cascade is the IRAK4 protein, a serine/threonine kinase that functions as a master regulator of MyD88-dependent signaling.[1]

Dysregulation of the TLR/IL-1R signaling pathways is a hallmark of many autoimmune diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease. In these



conditions, the persistent activation of these pathways contributes to chronic inflammation and tissue damage. Therefore, targeting key nodes in this cascade, such as IRAK4, presents a promising therapeutic strategy.[2]

ND-2110 has been developed as a potent and selective inhibitor of IRAK4, demonstrating the potential to modulate the inflammatory response in preclinical models of autoimmune disease.

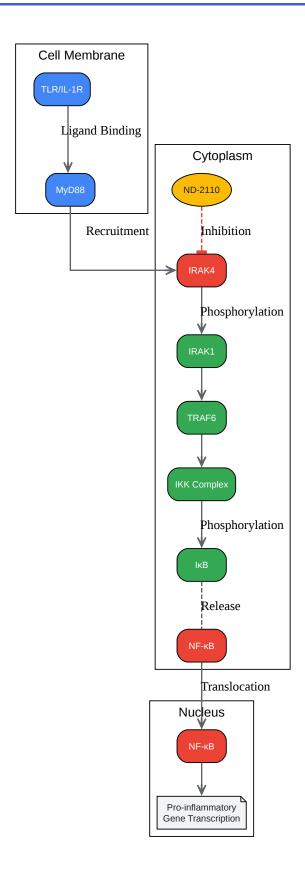
Mechanism of Action of ND-2110

ND-2110 exerts its therapeutic effect by selectively inhibiting the kinase activity of IRAK4. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-kB and the subsequent expression of pro-inflammatory genes.[1]

ND-2110 binds to the ATP-binding pocket of IRAK4, preventing its autophosphorylation and the subsequent phosphorylation of its substrates, thereby blocking the downstream signaling cascade. This leads to a reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway Diagram





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Caption: The TLR/IL-1R signaling pathway and the inhibitory action of ND-2110 on IRAK4.



Preclinical Data In Vitro Potency and Selectivity

ND-2110 has demonstrated high potency and selectivity for IRAK4 in biochemical and cellular assays.

| Parameter | Value | Cell Line/System | Reference |
|--------------------------------|----------|-------------------|-----------|
| IRAK4 Ki | 7.5 nM | Biochemical Assay | [3] |
| TNFα IC50 (LPS- stimulated) | 0.018 μΜ | hPBMCs | [3] |

In Vivo Efficacy in Autoimmune Disease Models

ND-2110 has shown significant efficacy in preclinical models of rheumatoid arthritis and gout.

| Animal Model | Dosing Regimen | Key Findings | Reference |
|--|-----------------|---|-----------|
| Collagen-Induced Arthritis (Mouse) | 30 mg/kg IP BID | Significantly reduced clinical scores of arthritis. | [3] |
| Monosodium Urate (MSU) Crystal- Induced Gout (Mouse) | Not specified | Blocked gout formation. | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted for ND-2110.

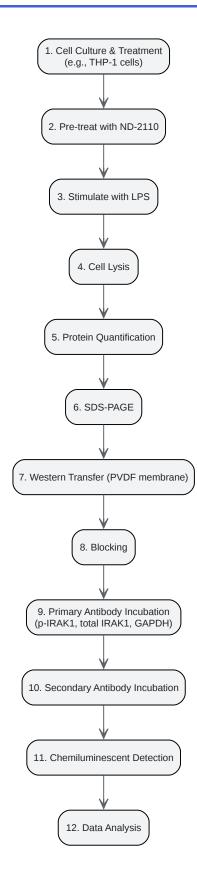


| Parameter | 10 mg/kg PO | 30 mg/kg PO | 10 mg/kg IV | Reference |
|----------------------|-------------|-------------|-------------|-----------|
| T1/2 (h) | 2.6 | 3.5 | 2.0 | [4] |
| Cmax (ng/mL) | 1040 | 4510 | 5690 | [4] |
| AUClast (h*ng/mL) | 3210 | 21200 | 5860 | [4] |
| %F | 55% | - | - | [4] |

Experimental Protocols IRAK4 Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibitory activity of **ND-2110** on IRAK4 by measuring the phosphorylation of its downstream target, IRAK1.





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Caption: Workflow for assessing IRAK4 inhibition via Western blot.



Methodology:

- Cell Culture and Treatment: Culture human monocytic THP-1 cells in appropriate media.
- Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of ND-2110 or vehicle control for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 15-30 minutes to activate the TLR4 pathway.
- Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against phospho-IRAK1 (Thr209), total IRAK1, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of IRAK1 phosphorylation relative to total IRAK1 and the loading control.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.

Methodology:

Induction: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
 Administer a primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).



- Booster: Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
- Treatment: Begin treatment with **ND-2110** (e.g., 30 mg/kg IP BID) or vehicle control at the onset of clinical signs of arthritis.[3]
- Assessment: Monitor disease progression daily or every other day by:
 - Clinical Scoring: Grade paw swelling and erythema on a scale of 0-4 for each paw (total score 0-16).
 - Paw Thickness: Measure paw thickness using a caliper.
 - Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

Monosodium Urate (MSU) Crystal-Induced Gout Mouse Model

This model mimics the acute inflammatory response seen in gout.

Methodology:

- Induction: Inject a suspension of MSU crystals intra-articularly into the ankle or knee joint or into a subcutaneous air pouch on the dorsum of mice.[5]
- Treatment: Administer ND-2110 or vehicle control either prophylactically (before MSU injection) or therapeutically (after MSU injection).
- Assessment: Evaluate the inflammatory response at various time points (e.g., 6, 12, 24 hours) by measuring:
 - Joint Swelling: Use a caliper to measure changes in joint diameter.
 - Inflammatory Cell Infiltration: Collect synovial fluid or pouch exudate for cell counting and analysis.



 \circ Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., IL-1 β) in the synovial fluid or tissue homogenates.

Clinical Development Landscape and Future Directions

As of the latest available information, there are no publicly disclosed clinical trials specifically for **ND-2110** in autoimmune diseases. In 2015, Nimbus Therapeutics, the originator of **ND-2110**, licensed its IRAK4 inhibitor program to Genentech, a member of the Roche Group.[6][7] It is possible that **ND-2110** or a derivative compound is under clinical development by Genentech under a different designation.

The broader field of IRAK4 inhibition is an active area of clinical research for autoimmune diseases. Several other IRAK4 inhibitors are currently in clinical trials for conditions such as rheumatoid arthritis and lupus.[2][8] The successful development of these compounds could provide a new class of oral therapeutics for patients with autoimmune and inflammatory disorders.

Further research on ND-2110 could focus on:

- Evaluating its efficacy in a wider range of autoimmune disease models.
- Conducting comprehensive preclinical toxicology and safety pharmacology studies.
- Identifying potential biomarkers to predict patient response to IRAK4 inhibition.

Conclusion

ND-2110 is a potent and selective IRAK4 inhibitor with demonstrated preclinical efficacy in models of autoimmune disease. Its mechanism of action, targeting a key node in innate immune signaling, makes it a compelling candidate for further investigation. This technical guide provides a foundation of the current knowledge on **ND-2110** to support ongoing and future research efforts aimed at developing novel therapies for autoimmune and inflammatory conditions.

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